2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of pyridothiadiazine derivatives
Preparation Methods
The synthesis of 2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity is of interest for developing new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA .
Comparison with Similar Compounds
Similar compounds include other pyridothiadiazine derivatives, which share the core structure but differ in the substituents attached to the aromatic rings. These compounds can exhibit different biological activities and properties. The uniqueness of 2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(4-methylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15-8-10-17(11-9-15)24-20-19(7-4-12-22-20)29(26,27)23(21(24)25)14-16-5-3-6-18(13-16)28-2/h3-13H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABOWLAQRHFKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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